molecular formula C26H30N4O3 B2391591 (4-Morpholinophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1706312-34-6

(4-Morpholinophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No. B2391591
CAS RN: 1706312-34-6
M. Wt: 446.551
InChI Key: MGRODLCOMBHNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Morpholinophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C26H30N4O3 and its molecular weight is 446.551. The purity is usually 95%.
BenchChem offers high-quality (4-Morpholinophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Morpholinophenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The synthesis and structural exploration of novel bioactive heterocycles, such as (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, showcase the significance of morpholine and piperidine-based compounds in medicinal chemistry. These compounds are evaluated for their antiproliferative activities and characterized through various spectroscopic methods, including IR, 1H NMR, LC-MS, and X-ray diffraction studies. The analysis often focuses on the conformational behavior and intermolecular interactions, such as hydrogen bonding and Hirshfeld surface analysis, to understand the stability and potential bioactivity of these molecules (Prasad et al., 2018).

Enzyme Inhibitory Activities

Research into thiophene-based heterocyclic compounds has identified several morpholine and piperidine derivatives with significant in vitro enzyme inhibitory activities. These activities are assessed against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), highlighting the therapeutic potential of these compounds in treating diseases related to enzyme dysregulation. Molecular docking studies further illuminate the interactions at the enzyme active sites, suggesting avenues for structural modification and enhanced pharmacological efficacy (Cetin et al., 2021).

Antimicrobial Activities

Synthetic efforts have also produced a range of 1,2,4-triazole derivatives, including morpholine or methyl piperazine as amine components, demonstrating good to moderate antimicrobial activities against various test microorganisms. Such studies underscore the importance of structural diversity in developing new antimicrobials, with specific substituents on the heterocyclic frameworks playing a crucial role in determining the spectrum and potency of activity (Bektaş et al., 2007).

Exploration of Molecular Interactions

Investigations into the molecular interactions of cannabinoid receptor antagonists have detailed the conformational preferences and binding modalities of morpholine and piperidine derivatives. These studies provide insights into the antagonist activity at the CB1 cannabinoid receptor, contributing to the development of pharmacophore models for ligand-receptor interactions. Such research aids in understanding how structural elements of these compounds influence their biological activities, potentially leading to new therapeutic agents (Shim et al., 2002).

properties

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O3/c1-19-5-2-3-7-23(19)25-27-24(33-28-25)17-20-6-4-12-30(18-20)26(31)21-8-10-22(11-9-21)29-13-15-32-16-14-29/h2-3,5,7-11,20H,4,6,12-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRODLCOMBHNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=C(C=C4)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.